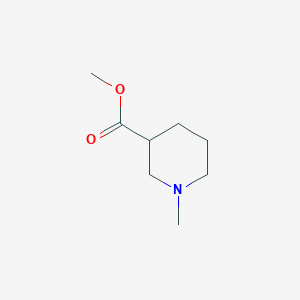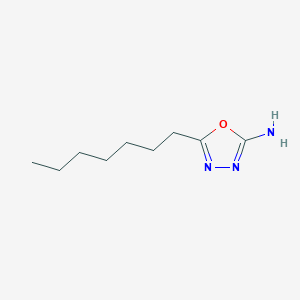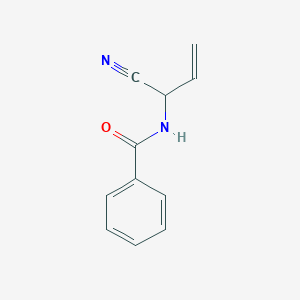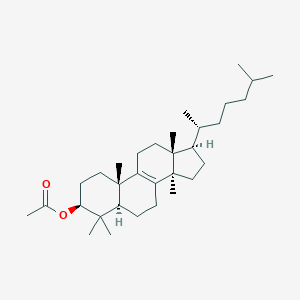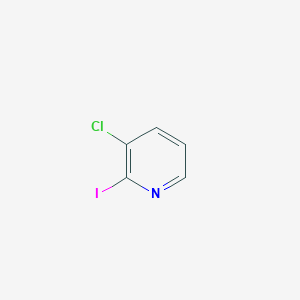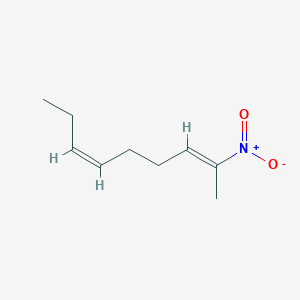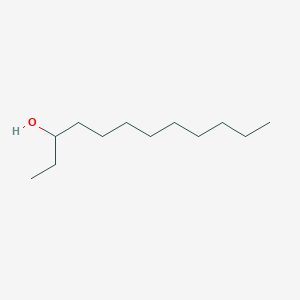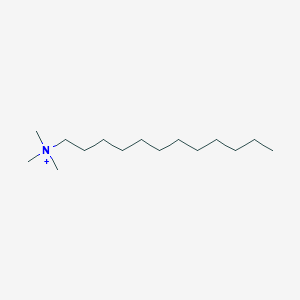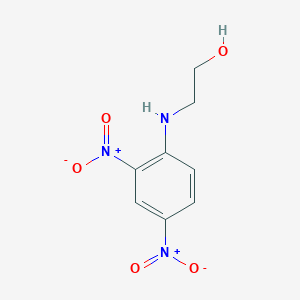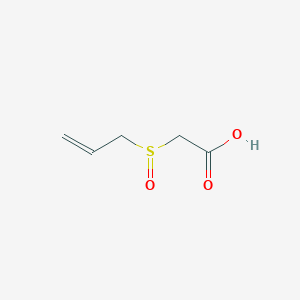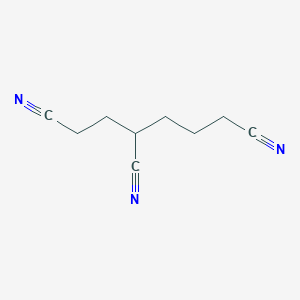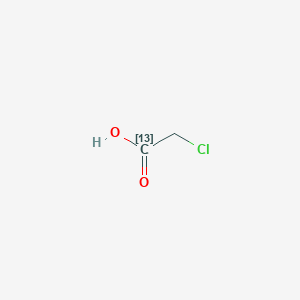
Chloroacetic acid-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetic acid-1-13C is a stable isotope-labeled compound that is commonly used in scientific research applications. It is a derivative of chloroacetic acid, a colorless, crystalline organic compound that is widely used in the chemical industry. Chloroacetic acid-1-13C is used as a tracer in metabolic studies, as well as in the synthesis of other labeled compounds.
Mécanisme D'action
Chloroacetic acid-1-13C acts as a tracer in metabolic studies, allowing researchers to track the movement of labeled compounds through metabolic pathways. It is incorporated into metabolic intermediates and end products, allowing researchers to study the fate of these compounds in cells and organisms.
Effets Biochimiques Et Physiologiques
Chloroacetic acid-1-13C has no known biochemical or physiological effects. It is used solely as a tracer in metabolic studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chloroacetic acid-1-13C as a tracer is its stability. It is a stable isotope-labeled compound, which means it can be easily tracked through metabolic pathways without breaking down or reacting with other compounds. However, one limitation is that it can be expensive to produce and may not be readily available in all research settings.
Orientations Futures
There are many future directions for the use of chloroacetic acid-1-13C in scientific research. One area of interest is the study of metabolic disorders, such as diabetes and obesity. By using chloroacetic acid-1-13C as a tracer, researchers can gain insight into the metabolic pathways involved in these disorders and potentially identify new targets for treatment. Another area of interest is the use of chloroacetic acid-1-13C in the study of cancer metabolism. By tracking the movement of labeled compounds through cancer cells, researchers can gain a better understanding of the metabolic changes that occur in cancer and potentially develop new therapies that target these changes.
Méthodes De Synthèse
Chloroacetic acid-1-13C is synthesized through the reaction of 13C-labeled sodium cyanide with chloroacetic acid. The reaction results in the formation of chloroacetic acid-1-13C and sodium chloride.
Applications De Recherche Scientifique
Chloroacetic acid-1-13C is widely used in scientific research applications, particularly in metabolic studies. It is used as a tracer to study metabolic pathways in cells and organisms. It is also used in the synthesis of other labeled compounds, such as amino acids and nucleotides.
Propriétés
Numéro CAS |
1681-52-3 |
|---|---|
Nom du produit |
Chloroacetic acid-1-13C |
Formule moléculaire |
C2H3ClO2 |
Poids moléculaire |
95.49 g/mol |
Nom IUPAC |
2-chloroacetic acid |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |
Clé InChI |
FOCAUTSVDIKZOP-VQEHIDDOSA-N |
SMILES isomérique |
C([13C](=O)O)Cl |
SMILES |
C(C(=O)O)Cl |
SMILES canonique |
C(C(=O)O)Cl |
Pictogrammes |
Corrosive; Acute Toxic; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



